molecular formula C13H16O3Si B1632218 Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate CAS No. 478169-68-5

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Cat. No. B1632218
M. Wt: 248.35 g/mol
InChI Key: IGKWQEJDFVUAME-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is a chemical compound with the CAS number 478169-68-5 . It is a light-yellow to yellow powder or crystals .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as the Sonogashira coupling reaction . For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .


Molecular Structure Analysis

The molecular formula of “Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is C13H16O3Si . The InChI code is 1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is a light-yellow to yellow powder or crystals . It has a molecular weight of 248.35 g/mol . The compound should be stored in a refrigerator .

Scientific Research Applications

Novel Synthesis Methods

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is utilized in various synthesis methodologies across different fields of chemistry, showcasing its versatility. For instance, it plays a crucial role in the selective benzoylation of ribonucleosides, leading to significant advancements in RNA and DNA-RNA mixture synthesis. This method, leveraging the unique properties of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, enables easier preparation and isolation of nucleic acid sequences, which is pivotal for genetic studies and biotechnological applications (Kempe et al., 1982).

Liquid Crystal and Mesomorphic Characterization

The compound's utility extends to the synthesis and characterization of novel aromatic alkynyl silanes, which exhibit mesomorphic properties. Research in this domain focuses on creating ethynyl-substituted rod-shaped molecules, such as 4′-Dodecylbiphenyl-4-carboxylic(2-trimethylsilylethynyl)-phenyl ester, that are evaluated for their liquid crystal properties. These findings are crucial for the development of advanced materials with specific optical and electronic applications, highlighting the compound's contribution to materials science (Srinivasa & Hariprasad, 2014).

Ferroelectric Liquid Crystals Synthesis

Further exploring its applications in materials chemistry, methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is also involved in synthesizing ferroelectric liquid crystals. These novel compounds, incorporating 1,4-tetrafluorophenylene moieties, demonstrate chiral smectic C, smectic A, and cholesteric phases. This research underscores the compound's significant impact on developing new ferroelectric materials for applications in displays, sensors, and memory devices (闻建勋, 田民权, & 陈齐, 1994).

Advanced Organic Syntheses

Moreover, its application is evident in organic chemistry, where it aids in synthesizing heteroannular bridged ferrocenophanes, contributing to the field of organometallic chemistry. This unusual heteroannular cyclization process highlights the compound's role in developing complex organometallic structures, which are essential for catalysis and materials science research (Wu et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statement P261 is also given . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKWQEJDFVUAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

CAS RN

478169-68-5
Record name Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxy-4-iodobenzoate (1 eq.) in dry THF were added trimethylsilylacetylene (5 eq.), tetrakis(triphenylphosphine)palladium (0.03 eq.), copper iodide (0.02 eq.) and diisopropylamine (2.1 eq.) under argon. The reaction mixture was stirred at 60° C. for 15 h, cooled to 20° C. and the solvents removed under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 9/1) to afford methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol) is combined with trimethylsilylacetylene (3.71 mL, 26.3 mmol), bis(triphenylphosphine)palladium dichloride (386 mg, 0.55 mmol) and cuprous iodide (54 mg, 0.28 mmol) in THF (20 mL)/CHCl3 (40 mL) in a dry flask, under nitrogen. Triethylamine (8.14 mL, 58.4 mmol) is added and the mixture is heated to 50° C. for 4 h. The mixture is diluted with CHCl3 (60 mL), washed with 5% HCl (2×40 mL), dried (MgSO4) and concentrated to a brown oily-solid (8.31 g). The crude material is chromatographed over a standard 90 g Biotage column, eluting with 10% EtOAc/hexane (1 L) followed by 15% EtOAc/hexane (1 L). The appropriate fractions are combined and concentrated to afford 4.22 g (91%) of methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate as a yellow solid. HRMS (FAB) calcd for C13H16O3SI+H: 249.0947, found 249.0947 (M+H)+.
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5.22 g
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reactant
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3.71 mL
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reactant
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[Compound]
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cuprous iodide
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54 mg
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8.14 mL
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20 mL
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60 mL
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386 mg
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catalyst
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40 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Methyl 3-hydroxy-4-iodobenzoate (5.22 g, 18.8 mmol) is combined with trimethylsilylacetylene (3.71 mL, 26.3 mmol), bis(triphenylphosphine)palladium dichloride (386 mg, 0.55 mmol) and cuprous iodide (54 mg, 0.28 mmol) in THF (20 mL) CHCl3 (40 mL) in a dry flask, under nitrogen. TEA (8.14 mL<58.4 mmol) is added and the mixture is heated to 50° C. for 4 h. The mixture is diluted with CHCl3 (60 mL), washed with 5% HCl (2×40 mL), dried over anhydrous MgSO4 and concentrated to a brown paste (8.31 g). The crude material is chromatographed over a standard 90 g Biotage column, eluting with 10% EtOAc/hexane (1 L) followed by 15% EtOAc/hexane (1 L). The appropriate fractions are combined and concentrated to afford 4.22 g (91%) of methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate as a yellow solid. HRMS (FAB) calcd for C13H16O3SI+H1: 249.0947, found 249.0947.
Quantity
5.22 g
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reactant
Reaction Step One
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3.71 mL
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[Compound]
Name
cuprous iodide
Quantity
54 mg
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reactant
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20 mL
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solvent
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386 mg
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catalyst
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[Compound]
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TEA
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8.14 mL
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reactant
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60 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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